molecular formula C9H8FNO2 B3047492 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid CAS No. 1402232-85-2

1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid

Cat. No.: B3047492
CAS No.: 1402232-85-2
M. Wt: 181.16
InChI Key: MHAJPJCENLNPPX-UHFFFAOYSA-N
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Description

1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C9H8FNO2 and a molecular weight of 181.17 g/mol It is characterized by the presence of a fluoropyridine ring attached to a cyclopropane carboxylic acid moiety

Scientific Research Applications

1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid has several scientific research applications:

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Preparation Methods

The synthesis of 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an appropriate alkene with a diazo compound in the presence of a catalyst.

    Fluoropyridine Introduction: The fluoropyridine ring is introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable pyridine derivative with a fluorinating agent under controlled conditions.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce costs. This can include the use of alternative reagents, catalysts, and reaction conditions.

Chemical Reactions Analysis

1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluoropyridine ring can interact with enzymes and receptors, modulating their activity. The cyclopropane ring provides structural rigidity, which can enhance the binding affinity and selectivity of the compound for its targets .

Comparison with Similar Compounds

1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid can be compared with similar compounds, such as:

The unique combination of the fluoropyridine ring and the cyclopropane carboxylic acid moiety in this compound distinguishes it from these similar compounds and contributes to its specific properties and applications.

Properties

IUPAC Name

1-(3-fluoropyridin-2-yl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO2/c10-6-2-1-5-11-7(6)9(3-4-9)8(12)13/h1-2,5H,3-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHAJPJCENLNPPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=C(C=CC=N2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401222748
Record name 1-(3-Fluoro-2-pyridinyl)cyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401222748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1402232-85-2
Record name 1-(3-Fluoro-2-pyridinyl)cyclopropanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1402232-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Fluoro-2-pyridinyl)cyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401222748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid
Reactant of Route 2
1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid
Reactant of Route 3
1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid
Reactant of Route 5
1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid

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